![molecular formula C22H15ClN6OS3 B459614 3-氨基-N-[5-[(2-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]-6-吡啶-4-基噻吩并[2,3-b]吡啶-2-甲酰胺 CAS No. 445267-60-7](/img/structure/B459614.png)

3-氨基-N-[5-[(2-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]-6-吡啶-4-基噻吩并[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

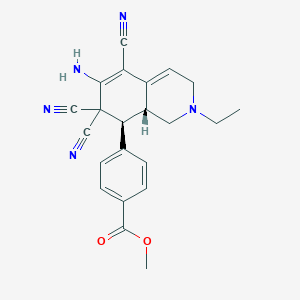

The compound “3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .

Molecular Structure Analysis

A detailed docking study against PLC reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand . Additionally, a lipophilic pocket is occupied by the phenyl moiety .Chemical Reactions Analysis

The compound has shown anti-proliferative activity against a host of breast cancer cell lines . Flow cytometry experiments revealed that the compound arrests the cell cycle in the G2/M phases .科学研究应用

多组分合成与结构分析

已经开发出一种新方法来合成功能化的噻吩并[2,3-b]吡啶,其中包括目标化合物,通过多组分缩合反应。这种方法利用芳香族和杂芳族醛、氰基硫代乙酰胺、乙酰乙酰苯胺和具有活化亚甲基的烷基化剂。X 射线结构分析提供了对相关化合物分子结构的见解,突出了这种合成方法在生成具有潜在生物活性的复杂杂环化合物方面的多功能性 (Dyachenko 等人,2019)。

潜在的生物活性

对新型杂环化合物(包括目标化合物变体)的研究探索了其预期的高血压活性。从特定的前体开始,已经制备了一系列化合物,以期获得更好的降压作用,展示了该化合物在药物化学和药物设计中的相关性 (Kumar & Mashelker, 2007)。

合成和在染色和生物活性中的应用

已经合成包括硒和目标化合物的新型杂环化合物,用于对涤纶纤维进行染色。这些合成的化合物在针对特定细胞系的体外抗氧化、抗肿瘤活性和针对各种病原菌和真菌的抗菌活性筛选方面显示出高效率。这些化合物的应用超出了药用目的,提供了制造无菌和/或生物活性织物的实用性 (Khalifa 等人,2015)。

抗阿尔茨海默病和抗 COX-2 活性

已经对从初始化合物衍生的新合成的杂环化合物的抗阿尔茨海默病和抗 COX-2 活性进行了研究。该研究涉及合成各种衍生物,并随后评估它们作为潜在的抗阿尔茨海默病和抗 COX-2 剂。这些发现有助于理解该化合物在治疗应用中的效用,特别是针对阿尔茨海默病和炎症性疾病 (Attaby 等人,2009)。

作用机制

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its function. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the pathways related to cell motility and proliferation . This leads to a decrease in the ability of tumor cells to invade and disseminate. The compound has been shown to have anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines .

Pharmacokinetics

The compound’s efficacy against various breast cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the arrest of the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound . These results fit the hypothesis of PLC-γ inhibition .

Action Environment

The compound’s effectiveness against various breast cancer cell lines, including triple-negative breast cancer cells, suggests that it may be effective in a variety of biological environments .

未来方向

属性

IUPAC Name |

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAZAPLVFIVYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN6OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-4-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459535.png)

![3-amino-4-cyano-5-[3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B459538.png)

![6-Amino-4-(2,6-difluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459539.png)

![6-Amino-4-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459540.png)

![4-amino-2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B459542.png)

![4-(6-Amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459543.png)

![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459544.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-propyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459545.png)

![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459546.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-isopropyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459549.png)

![2-[4-(6-Amino-5,7,7-tricyano-1,2,3,7,8,8a-hexahydro-8-isoquinolinyl)phenoxy]acetamide](/img/structure/B459554.png)